molecular formula C11H13BrO2 B12964114 Benzyl (R)-3-bromo-2-methylpropanoate

Benzyl (R)-3-bromo-2-methylpropanoate

Cat. No.: B12964114
M. Wt: 257.12 g/mol
InChI Key: BTCCTTIZOKDNEW-VIFPVBQESA-N
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Description

Benzyl (R)-3-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (R)-3-bromo-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (R)-3-bromo-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl (2R)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1

InChI Key

BTCCTTIZOKDNEW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CBr)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (R)-3-bromo-2-methylpropanoate: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Benzyl (R)-3-bromo-2-methylpropanoate is a valuable chiral intermediate, offering a unique combination of a stereodefined center, a reactive bromine atom, and a versatile benzyl ester protecting group. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the construction of complex molecular architectures for medicinal chemistry.

While a specific CAS number for Benzyl (R)-3-bromo-2-methylpropanoate is not widely cataloged in major chemical databases, this guide will refer to its key precursor, (R)-3-Bromo-2-methylpropanoic acid, and related analogs to provide a thorough technical profile.

Part 1: Core Identifiers and Chemical Properties

A clear understanding of the fundamental identifiers and physicochemical properties is the foundation for the effective use of any chemical entity in a research and development setting.

Chemical Identifiers

While a dedicated CAS number for Benzyl (R)-3-bromo-2-methylpropanoate is not consistently reported, the identifiers for its constituent chiral acid and related compounds are well-established.

IdentifierValueSource
Chemical Name Benzyl (R)-3-bromo-2-methylpropanoateIUPAC Nomenclature
Molecular Formula C₁₁H₁₃BrO₂Calculated
Molecular Weight 257.12 g/mol Calculated
(R)-3-Bromo-2-methylpropanoic acid CAS Number 89361-97-7[3]
Benzyl 2-bromo-2-methylpropanoate (Racemic) CAS Number 75107-16-3[4][5][6]
Methyl (R)-(+)-3-bromo-2-methylpropionate CAS Number 110556-33-7[7]
Physicochemical Properties (Estimated)

The following properties are estimated based on data available for structurally similar compounds, such as the racemic benzyl ester and the corresponding methyl ester. These values should be considered as approximations for guiding experimental design.

PropertyEstimated ValueNotes
Appearance Colorless to pale yellow liquidBased on related compounds.
Boiling Point > 200 °C at 760 mmHgExtrapolated from related esters.
Density ~1.3 g/mLInferred from similar structures.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene). Insoluble in water.General solubility for esters of this type.
Refractive Index ~1.53Estimated based on analogous compounds.

Part 2: Synthesis of Benzyl (R)-3-bromo-2-methylpropanoate

The most direct and logical synthetic route to the title compound is the esterification of its corresponding chiral carboxylic acid, (R)-3-bromo-2-methylpropanoic acid, with benzyl alcohol.

Synthetic Workflow

G cluster_0 Synthesis of Benzyl (R)-3-bromo-2-methylpropanoate start (R)-3-Bromo-2-methylpropanoic acid (CAS: 89361-97-7) product Benzyl (R)-3-bromo-2-methylpropanoate start->product Esterification reagent Benzyl Alcohol (CAS: 100-51-6) reagent->product catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) or Coupling Agent (e.g., DCC/DMAP) catalyst->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Benzyl (R)-3-bromo-2-methylpropanoate purification->final_product

Caption: Synthetic workflow for Benzyl (R)-3-bromo-2-methylpropanoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification procedure, which is a common and cost-effective method for synthesizing esters.

Materials:

  • (R)-3-Bromo-2-methylpropanoic acid

  • Benzyl alcohol (freshly distilled is recommended)

  • Toluene

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve (R)-3-bromo-2-methylpropanoic acid (1.0 eq) in toluene.

  • Addition of Reagents: Add benzyl alcohol (1.2 eq) to the solution. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Benzyl (R)-3-bromo-2-methylpropanoate.

Part 3: Applications in Drug Development

Chiral α- and β-bromoesters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][8] The (R)-configuration at the 2-position of the propanoate backbone makes this building block particularly useful for introducing stereospecificity in the synthesis of complex molecules.

  • Introduction of Chiral Moieties: Benzyl (R)-3-bromo-2-methylpropanoate can be used to introduce a chiral C3-synthon in the synthesis of various drug candidates. The bromine atom serves as a handle for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Synthesis of Arylpropionic Acid Derivatives: Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Chiral bromoesters can serve as precursors to these compounds through various cross-coupling and substitution methodologies.

  • Precursor to Other Chiral Building Blocks: The ester and bromo functionalities can be further manipulated to generate a range of other chiral intermediates, such as chiral alcohols, amines, and epoxides, which are themselves valuable in drug synthesis. For instance, the related methyl ester, Methyl (R)-(+)-3-bromo-2-methylpropionate, is used to prepare antagonists of the somatostatin sst3 receptor.

Part 4: Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzylic Protons: A singlet or a pair of doublets around δ 5.1-5.3 ppm for the two benzylic protons (-CH₂-Ph).

  • Methine Proton: A multiplet around δ 2.8-3.0 ppm for the proton at the chiral center (-CH(CH₃)-).

  • Methylene Protons: A pair of doublets of doublets around δ 3.5-3.8 ppm for the two diastereotopic protons of the bromomethyl group (-CH₂Br).

  • Methyl Protons: A doublet around δ 1.2-1.4 ppm for the three protons of the methyl group.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Signals between δ 127-136 ppm.

  • Benzylic Carbon: A signal around δ 66-68 ppm.

  • Methine Carbon: A signal around δ 40-45 ppm.

  • Methylene Carbon: A signal around δ 35-40 ppm.

  • Methyl Carbon: A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS - EI) (Predicted)
  • Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z 256 and 258, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • m/z 177/179: Loss of the benzyl group ([M - C₇H₇]⁺).

    • m/z 91: The tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl compounds.

    • Loss of Br, CO₂, and other fragments.

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. The following guidelines are based on the known hazards of α-bromoesters and should be strictly adhered to.

Hazard Identification:

  • Skin and Eye Irritant: Alpha-bromoesters are known to be irritating to the skin and eyes. Direct contact should be avoided.

  • Lachrymator: Many bromo-compounds are lachrymatory, causing irritation and tearing of the eyes.

  • Potential for Alkylation: The presence of a reactive bromine atom makes this compound a potential alkylating agent. Alkylating agents should be handled with care as they can react with biological macromolecules.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat should be worn, and exposed skin should be minimized.

Handling and Storage:

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. The container should be tightly sealed.

Conclusion

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.
  • Nagy, Z. K., & Fekete, S. (2021).
  • Cristau, H. J., et al. (2004).
  • PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. Retrieved from [Link]

  • RSC Publishing. (2020, September 1). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-BROMO-2-METHYLPROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (2025, October 4). The Direct Photochemical Cross-Esterification of Alcohols via Site-Selective C-H Bromination. Retrieved from [Link]

  • Diva-portal.org. (2019, July 1). Catalyzed synthesis of aromatic esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

Solubility Profile & Solvent Selection Guide: Benzyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of Benzyl (R)-3-bromo-2-methylpropanoate , a critical chiral intermediate in the synthesis of ACE inhibitors (e.g., Captopril, Zofenopril).[1]

Executive Summary

Benzyl (R)-3-bromo-2-methylpropanoate (CAS: 111929-57-6 / 75107-16-3 for racemate) is a lipophilic, chiral electrophile. Its solubility behavior is governed by the interplay between its hydrophobic benzyl moiety and the polar, electrophilic 3-bromo-2-methylpropanoate chain.

  • Primary Solvation Mechanism: Dipole-dipole interactions and

    
    -
    
    
    
    stacking.
  • Key Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.[1]

  • Process Relevance: High solubility in organic extraction solvents allows for efficient isolation from aqueous reaction mixtures, while its miscibility in aprotic polar solvents (THF, DMF) facilitates nucleophilic substitution reactions.[1]

Physicochemical Characterization

Before defining the solubility profile, we must establish the molecular properties that dictate solvent interactions.[1]

PropertyDescriptionImpact on Solubility
Physical State Viscous Liquid (at 25°C)Miscible with most organic solvents; forms emulsions with water.
Lipophilicity High (Predicted LogP ~3.2–3.5)Excellent solubility in non-polar and moderately polar organic solvents.
Chirality (R)-EnantiomerSolubility is identical to the racemate in achiral solvents.
Functional Groups Benzyl Ester, Alkyl BromideEster: H-bond acceptor (weak). Bromide: Polarizable, electrophilic.[1]
Hansen Solubility Parameters (HSP) Prediction

To provide a scientific basis for solvent selection, we estimate the Hansen Solubility Parameters (HSP) based on group contribution methods (Van Krevelen/Hoftyzer).

  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (Dominant due to Benzyl ring)
  • 
     (Polarity):  ~6.0 MPa
    
    
    
    (Ester and C-Br dipole)
  • 
     (Hydrogen Bonding):  ~4.5 MPa
    
    
    
    (Low; ester oxygen only)

Implication: The compound resides in the "Green Zone" for solvents like DCM , Toluene , and Ethyl Acetate , which share similar


 and 

values with low

.[1]

Comprehensive Solubility Profile

Solvent Classification Table

The following data categorizes solvents based on their thermodynamic affinity for Benzyl (R)-3-bromo-2-methylpropanoate at 25°C.

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM), ChloroformMiscible / High Primary Extraction: Best for partitioning from water.
Esters Ethyl Acetate (EtOAc), IPMMiscible / High Green Extraction: Preferred substitute for DCM in GMP workflows.
Aromatics Toluene, XyleneMiscible / High Reaction Solvent: Used for high-temp substitutions; azeotropic drying.[1]
Ethers THF, MTBE, 2-MeTHFMiscible / High Reaction Solvent: Excellent for Grignard or SN2 reactions.[1]
Aliphatics Hexane, Heptane, CyclohexaneModerate to High Purification: Used as the non-polar phase in chromatography (Silica gel).[1]
Polar Aprotic DMF, DMSO, AcetonitrileMiscible Nucleophilic Substitution: Enhances reaction rates (e.g., thio-displacement).[1]
Protic Methanol, Ethanol, IsopropanolSoluble Risk: Potential for transesterification or solvolysis over time.[1]
Aqueous Water, BrineInsoluble (<10 mg/L) Wash Phase: Removes inorganic salts during workup.
Temperature Dependence
  • Non-Polar Solvents (Heptane): Solubility shows a positive correlation with temperature. While miscible at RT, cooling to -20°C in mixtures (e.g., Heptane/EtOAc) may induce oiling out or crystallization if the compound purity is high.[1]

  • Polar Solvents (MeOH): Solubility is high at all temperatures, but degradation rates (solvolysis) increase exponentially with temperature.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: Qualitatively determine solubility range for process development.

  • Preparation: Place 100 mg of Benzyl (R)-3-bromo-2-methylpropanoate into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Miscible: Clear solution with < 100 µL solvent.

    • Soluble: Clear solution with 100–1000 µL solvent.

    • Sparingly Soluble: Requires > 1 mL or heating.

  • Verification: If clear, cool to 0°C to check for precipitation/oiling.

Protocol B: Quantitative Partition Coefficient (LogD)

Objective: Determine extraction efficiency.

  • System: Octanol / Water (or DCM / Water).

  • Method:

    • Dissolve 50 mg of compound in 5 mL Organic Solvent.

    • Add 5 mL Phosphate Buffer (pH 7.0).

    • Shake vigorously for 5 minutes; centrifuge to separate phases.

    • Analyze both phases via HPLC (UV @ 254 nm).

  • Calculation:

    
    
    

Process Chemistry Applications

Visualization: Solvent Selection Decision Tree

The following diagram guides the selection of the optimal solvent based on the operational unit operation.

SolventSelection Start Start: Solvent Selection Operation Select Unit Operation Start->Operation Extraction Extraction / Workup Operation->Extraction Reaction Chemical Transformation Operation->Reaction Purification Chromatography Operation->Purification PhaseSep Phase Separation Required? Extraction->PhaseSep Nucleophile Nucleophilic Substitution (e.g., Thio-displacement) Reaction->Nucleophile Eluent Silica Gel Eluent Purification->Eluent DCM Dichloromethane (DCM) (High Solubility, Low Emulsion) PhaseSep->DCM Standard EtOAc Ethyl Acetate (Green Alternative) PhaseSep->EtOAc GMP Preferred DMF DMF / DMSO (High Rate, Solvates Cation) Nucleophile->DMF Hard Nucleophiles THF THF / 2-MeTHF (General Purpose) Nucleophile->THF Soft Nucleophiles HexEtOAc Hexane / EtOAc (Gradient 20:1 to 4:1) Eluent->HexEtOAc

Caption: Decision matrix for selecting solvents during the processing of Benzyl (R)-3-bromo-2-methylpropanoate.

Critical Stability Warning

While soluble in alcohols (Methanol, Ethanol), avoid prolonged storage in these solvents.[1]

  • Mechanism: Transesterification. The benzyl ester can exchange with the solvent (e.g., forming Methyl 3-bromo-2-methylpropanoate), changing the molecular weight and potentially ruining downstream chirality if the mechanism involves racemization.[1]

  • Recommendation: Use Isopropanol (IPA) if a protic solvent is absolutely necessary, as steric hindrance reduces reaction rates, but prefer Acetonitrile for analytical standards.[1]

References

  • Sigma-Aldrich. Benzyl 2-bromo-2-methylpropanoate Product Specification & SDS. (Accessed 2024). Link

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1] CRC Press, 2007.[1] (Theoretical grounding for solubility prediction).

  • Organic Syntheses. Synthesis of Chiral 3-Benzyloxy-2-methylpropanoates. Org.[2] Synth. 2004, 81, 195.[1] (Analogous compound purification protocols). Link

  • MDPI Molbank. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster. Molbank 2018, M1010.[1][3] (Describes extraction of similar benzyl esters using EtOAc). Link

  • BenchChem. Synthesis and Purification of Benzyl Bromide Derivatives. (General workup procedures for benzyl esters). Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Captopril via Benzyl 3-Bromo-2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the chemical synthesis of Captopril, focusing on the specific pathway utilizing Benzyl (R)-3-bromo-2-methylpropanoate .

Critical Stereochemical Notice: Captopril is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid .[1] The side chain possesses the (S) configuration.

  • Starting Material Analysis: The precursor specified, Benzyl (R)-3-bromo-2-methylpropanoate , possesses the (R) configuration at the

    
    -methyl center.
    
  • Mechanistic Implication: The substitution of the primary bromide (at C3) with a sulfur nucleophile does not invert the chiral center at C2. Consequently, using the (R) -bromo precursor will yield the (R) -side chain diastereomer (known as Epicaptopril ), unless a specific inversion protocol (e.g., via enolization/resolution) is employed.

  • Protocol Scope: This guide describes the robust chemical transformation steps. To obtain bioactive (S)-Captopril , the (S)-enantiomer of the starting material (Benzyl (S)-3-bromo-2-methylpropanoate) is required. The chemistry described below applies identically to both enantiomers.

Abstract & Strategic Overview

This protocol delineates the conversion of Benzyl (R)-3-bromo-2-methylpropanoate into Captopril (or its diastereomer). The route utilizes a "Sulfur-First" strategy , where the thiol moiety is introduced and protected prior to coupling with L-Proline. This approach minimizes side reactions (such as S-alkylation of the proline nitrogen) and leverages the benzyl ester as a robust protecting group that can be removed via hydrogenolysis under mild conditions, preserving the sensitive thioester.

Reaction Scheme & Logic Flow

The synthesis proceeds through four critical stages:

  • Nucleophilic Substitution (SN2): Introduction of the protected sulfur moiety.

  • Carboxyl Deprotection: Hydrogenolysis of the benzyl ester.

  • Amide Coupling: Activation of the carboxylate and Schotten-Baumann coupling with L-Proline.

  • Thio-Deprotection: Ammonolysis to liberate the free thiol.

Workflow Diagram (Graphviz)

CaptoprilSynthesis Start Benzyl (R)-3-bromo-2-methylpropanoate (Starting Material) Step1 Step 1: Thio-Functionalization (SN2 Substitution) Start->Step1 KSAc, Acetone, Reflux Inter1 Benzyl 3-(acetylthio)-2-methylpropanoate Step1->Inter1 Step2 Step 2: Hydrogenolysis (Benzyl Removal) Inter1->Step2 H2, Pd/C, EtOH Inter2 3-(Acetylthio)-2-methylpropanoic acid Step2->Inter2 Step3 Step 3: Activation & Coupling (Acid Chloride Formation + Proline) Inter2->Step3 1. SOCl2 2. L-Proline, NaOH Inter3 N-[3-(Acetylthio)-2-methylpropanoyl]-L-proline Step3->Inter3 Step4 Step 4: Ammonolysis (Deacetylation) Inter3->Step4 NH3 / MeOH Final Captopril (or Epicaptopril) (Target API) Step4->Final

Caption: Step-wise chemical transformation from bromo-ester precursor to Captopril.

Detailed Experimental Protocol

Phase 1: Thio-Functionalization

Objective: Displace the primary bromide with a thioacetate group. Mechanism: Classical SN2 substitution.[2] The primary alkyl bromide is highly reactive; the reaction proceeds with retention of configuration at the C2 chiral center.

  • Reagents:

    • Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)

    • Potassium Thioacetate (KSAc) (1.2 equiv)

    • Solvent: Acetone (Anhydrous)

  • Procedure:

    • Dissolve Benzyl (R)-3-bromo-2-methylpropanoate in anhydrous acetone (0.5 M concentration).

    • Add Potassium Thioacetate (1.2 equiv) portion-wise at 0°C to control exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

    • Workup: Filter off the KBr precipitate. Concentrate the filtrate under reduced pressure. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90%.

    • Data Point: The product is Benzyl 3-(acetylthio)-2-methylpropanoate .

Phase 2: Benzyl Ester Deprotection (Hydrogenolysis)

Objective: Selectively remove the benzyl group to liberate the carboxylic acid without affecting the thioester. Rationale: Acidic or basic hydrolysis would likely cleave the thioacetate (acetyl group). Hydrogenolysis is orthogonal and preserves the S-protection.

  • Reagents:

    • Benzyl 3-(acetylthio)-2-methylpropanoate

    • Catalyst: 10% Pd/C (5 wt% loading)

    • Hydrogen Gas (H₂)

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the intermediate in Ethanol.

    • Add 10% Pd/C catalyst carefully (under Nitrogen atmosphere to prevent ignition).

    • Purge with H₂ and stir under a hydrogen balloon (1 atm) or low pressure (1–2 bar) for 2–4 hours.

    • Monitoring: Reaction is complete when the starting material spot disappears on TLC.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the viscous oil.

    • Product: 3-(Acetylthio)-2-methylpropanoic acid .

Phase 3: Activation and Coupling with L-Proline

Objective: Form the amide bond with L-Proline. Method: Acid Chloride method (Schotten-Baumann conditions).

  • Reagents:

    • 3-(Acetylthio)-2-methylpropanoic acid[1][3]

    • Thionyl Chloride (SOCl₂) (1.5 equiv)

    • L-Proline (1.1 equiv)

    • Base: NaOH (aq) or Triethylamine (organic route)

  • Procedure:

    • Acid Chloride Formation: Treat the acid with SOCl₂ (neat or in DCM) and a drop of DMF at 0°C

      
       RT for 2 hours. Evaporate excess SOCl₂ strictly (azeotrope with toluene) to yield 3-(acetylthio)-2-methylpropanoyl chloride .
      
    • Coupling: Dissolve L-Proline (1.1 equiv) in 1N NaOH (or water with NaHCO₃) at 0°C.

    • Add the acid chloride (dissolved in a minimal amount of dry Acetone or DCM) dropwise to the aqueous Proline solution while maintaining pH 8–9 with additional NaOH.

    • Stir at 0°C for 1 hour, then RT for 1 hour.

    • Workup: Acidify to pH 2 with concentrated HCl. Extract with EtOAc. The product, N-[3-(acetylthio)-2-methylpropanoyl]-L-proline , partitions into the organic phase.

Phase 4: Final Deprotection (Ammonolysis)

Objective: Remove the acetyl group to liberate the free thiol (Captopril). Control: Avoid oxidation to the disulfide dimer (Captopril Disulfide).

  • Reagents:

    • Methanolic Ammonia (NH₃/MeOH) or Aqueous Ammonia

  • Procedure:

    • Dissolve the coupled product in Methanol.[4]

    • Add 2N Methanolic Ammonia (3–5 equiv) under an inert atmosphere (Argon/Nitrogen).

    • Stir at Room Temperature for 2–4 hours.

    • Workup: Concentrate in vacuo. Redissolve in water, wash with ether (to remove acetamide byproduct), then acidify the aqueous layer and extract with EtOAc.

    • Crystallization: Recrystallize from EtOAc/Hexanes to obtain pure Captopril.

Key Quantitative Data & Process Parameters

ParameterSpecification / ConditionCritical Note
Stoichiometry (Step 1) 1.0 : 1.2 (Bromide : KSAc)Excess KSAc ensures complete conversion of primary bromide.
Temperature (Step 3) 0°C – 5°CEssential during Acid Chloride addition to prevent hydrolysis.
pH Control (Step 3) pH 8.0 – 9.0Maintains L-Proline as a nucleophile; prevents premature hydrolysis.
Stereochemistry Retention at C2Starting with (R)-Bromide yields (R)-Side Chain (Epicaptopril).
Overall Yield 45% – 60%Cumulative yield over 4 steps.

References

  • ChemicalBook . (2024). Captopril Synthesis and Intermediates. Retrieved from

  • Shimazaki, M., et al. (1982). An improved synthesis of captopril. Chemical & Pharmaceutical Bulletin. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 44093, Captopril. Retrieved from

  • Santa Cruz Biotechnology . (2024). Methyl (R)-(+)-3-bromo-2-methylpropionate Product Data. Retrieved from [5]

  • Sigma-Aldrich . (2024). (-)-Methyl (S)-3-bromo-2-methylpropionate.[6] Retrieved from

Sources

Application Note: Selective Hydrogenolysis of Benzyl Esters in Halogenated Aliphatic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific chemoselectivity challenge of cleaving a benzyl ester in the presence of a labile alkyl bromide, specifically for the Roche ester derivative (R)-benzyl 3-bromo-2-methylpropanoate .

Target Substrate: (R)-Benzyl 3-bromo-2-methylpropanoate Target Product: (R)-3-Bromo-2-methylpropanoic acid Primary Challenge: Preventing Hydrodehalogenation (C-Br cleavage) and Racemization.

Part 1: Executive Summary & Mechanistic Insight

The hydrogenolysis of benzyl esters to carboxylic acids using Palladium on Carbon (Pd/C) and hydrogen gas is a standard transformation. However, the presence of an alkyl bromide presents a critical chemoselectivity issue. The Carbon-Bromine (C-Br) bond, particularly in aliphatic chains, is highly susceptible to oxidative addition by Pd(0), leading to rapid hydrodehalogenation (debromination) to form the des-bromo byproduct.

To achieve selectivity, the catalytic activity of the Palladium surface must be attenuated ("poisoned") to a precise window where it remains active enough to cleave the benzylic C-O bond but inactive toward the aliphatic C-Br bond.

Mechanistic Pathway & Competition

The following diagram illustrates the competing reaction pathways and the intervention strategy.

G Figure 1: Competing reaction pathways in the hydrogenolysis of halogenated benzyl esters. Substrate (R)-Benzyl 3-bromo- 2-methylpropanoate Target TARGET: (R)-3-Bromo- 2-methylpropanoic acid Substrate->Target Path 1: Selective Hydrogenolysis (Pd/C + Poison) SideProduct1 SIDE PRODUCT A: (R)-2-Methylpropanoic acid (Debrominated) Substrate->SideProduct1 Path 2: Hydrodehalogenation (Unpoisoned Pd/C) Target->SideProduct1 Over-reduction SideProduct2 SIDE PRODUCT B: Methacrylic Acid (Elimination) Target->SideProduct2 Elimination (-HBr) (High Temp/Base)

Part 2: Experimental Protocols

Protocol A: Poisoned Catalytic Hydrogenolysis (Recommended)

This method utilizes Ethylenediamine (EDA) or Pyridine as a catalyst poison. Nitrogen-containing bases occupy the highly active sites (kinks/steps) on the Pd lattice responsible for C-Halogen bond cleavage, while leaving the terrace sites available for benzylic hydrogenolysis.

Reagents:

  • Substrate: (R)-Benzyl 3-bromo-2-methylpropanoate (1.0 equiv)

  • Catalyst: 5% Pd/C (Type: Unreduced, 50% water wet is preferred to minimize fire risk) - Load: 5-10 wt%

  • Poison: Ethylenediamine (EDA) or Pyridine - Load: 1.0 - 2.0 equiv relative to Pd metal (NOT substrate)

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid Methanol if transesterification or solvolysis is observed.

Step-by-Step Procedure:

  • Catalyst Pre-Complexation (Critical):

    • In a reaction flask, suspend the 5% Pd/C (10 wt% of substrate mass) in the solvent (10 mL/g substrate).

    • Add the poison (EDA or Pyridine). Stir gently for 15–30 minutes under Nitrogen. This allows the amine to coordinate to the Pd surface before the substrate is introduced.

  • Substrate Addition:

    • Dissolve the substrate in a minimal amount of solvent and add it to the catalyst suspension.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Run the reaction under a hydrogen balloon (1 atm) at ambient temperature (20–25°C) .

    • Note: Do not use high pressure (Parr shaker). Higher pressures favor debromination.

  • Monitoring:

    • Monitor via TLC or HPLC every 30 minutes. Look for the disappearance of the benzyl ester.

    • Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with solvent.

    • Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent HBr elimination).

Protocol B: Lewis Acid Cleavage (Alternative "Chemical" Route)

If the catalytic route causes debromination despite poisoning, use Tin(IV) Chloride (SnCl₄) . This method is non-reductive and highly selective for benzyl esters in the presence of alkyl halides.

Reagents:

  • Substrate (1.0 equiv)

  • SnCl₄ (1.0 M solution in DCM) - Load: 2.0 - 3.0 equiv

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen.

  • Addition:

    • Dissolve substrate in DCM.

    • Add SnCl₄ solution dropwise over 10 minutes.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature if sluggish.

    • Mechanism:[1][2][3][4][5] The Lewis acid coordinates to the ester oxygen, facilitating nucleophilic attack (often by the chloride or trace water during quench) or simply weakening the benzyl-oxygen bond.

  • Quench:

    • Pour the mixture into ice-cold water.

    • Extract with DCM or EtOAc.

    • Wash organic layer with 1N HCl (to remove Tin salts) and Brine.

Part 3: Optimization & Troubleshooting Data

The following table summarizes the expected outcomes based on catalyst and additive variations.

ConditionCatalyst SystemAdditive (Poison)SolventOutcome (Selectivity)Risk
Standard 10% Pd/CNoneMeOHPoor (0-20%)Rapid Debromination
Poisoned (A) 5% Pd/CPyridine (5 eq to Pd)THFGood (80-90%)Slow Reaction Rate
Poisoned (B) 5% Pd/CEthylenediamineTHFExcellent (>95%)High Selectivity
Transfer 10% Pd/C1,4-CyclohexadieneEtOHModerate (60-80%)Incomplete Reaction
Lewis Acid SnCl₄N/ADCMPerfect (>99%)Acid Sensitive Groups
Critical Handling Notes for (R)-3-bromo-2-methylpropanoic acid
  • Instability: Beta-bromo acids can undergo elimination to form alpha-beta unsaturated acids (Methacrylic acid) or cyclize to lactones if the chain length allows (less likely here, but possible).

  • pH Sensitivity: During workup, avoid strong bases (NaOH/KOH) which will trigger E2 elimination of HBr. Use mild buffers (Phosphate pH 5-6) or simple water washes.

  • Storage: Store the isolated acid at -20°C under inert gas.

Part 4: References

  • Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Journal of Organic Chemistry, 71(19).

  • Hattori, K., et al. (2000). Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst. Chemistry - A European Journal, 6(12).

  • Bartra, M., et al. (1990). Selective cleavage of benzyl esters by SnCl4. Journal of Organic Chemistry. (General reference for SnCl4 selectivity).

  • BenchChem Application Notes. (2025). Protocols for Catalytic Hydrogenation of Benzyl Esters.

Sources

Application Note: Benzyl (R)-3-bromo-2-methylpropanoate as a Chiral Anchor in Polypropionate Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Benzyl (R)-3-bromo-2-methylpropanoate in Polypropionate Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of polypropionate motifs—structural backbones ubiquitous in macrolide antibiotics (e.g., Erythromycin) and polyether ionophores—demands rigorous stereocontrol over alternating methyl and hydroxyl groups.[1] Benzyl (R)-3-bromo-2-methylpropanoate (henceforth Reagent A ) serves as a critical chiral building block derived from the "Roche ester."

This guide details the utility of Reagent A as a Reformatsky precursor for chain extension and as an electrophile for thioester functionalization . Its benzyl ester moiety provides orthogonal protection, allowing selective hydrogenolytic cleavage in the presence of methyl/ethyl esters common in polyketide fragments.

Compound Profile & Strategic Utility

PropertySpecification
IUPAC Name Benzyl (R)-3-bromo-2-methylpropanoate
Chiral Source Derived from Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester)
Role Chiral Nucleophile (via Zn) / Chiral Electrophile (SN2)
Key Advantage Orthogonal Protection: Benzyl group is removable via H2/Pd, preserving other esters.
Stability Stable at -20°C; Light sensitive (store in amber vials).
Hazards Lachrymator; Corrosive. Handle in a fume hood.
The "Polypropionate Problem"

Constructing stereotriads and stereotetrads requires iterative C-C bond formation. Reagent A addresses two specific bottlenecks:

  • Reformatsky Coupling: It generates a transient chiral zinc enolate that couples with aldehydes to install a

    
    -hydroxy stereocenter adjacent to a fixed 
    
    
    
    -methyl group.
  • Thioester Gateway: Displacement of the bromide with thioacetate allows entry into "malonic" half-ester chemistry or iterative aldol sequences (e.g., via Masamune or Evans protocols).

Core Application: The Reformatsky Chain Extension[2]

The primary application of Reagent A is the zinc-mediated Reformatsky reaction. Unlike lithium enolates, the zinc enolate of Reagent A is less basic, tolerating sensitive functionalities (lactones, acetals) often present in polypropionate intermediates.

Mechanistic Pathway[1][2][3][4][5]
  • Insertion: Activated Zinc inserts into the C-Br bond.

  • Addition: The resulting chiral enolate attacks an aldehyde.

  • Stereocontrol: The existing (R)-methyl center influences the approach (1,2-induction), while the aldehyde's chirality dictates the facial selectivity (1,3-induction).

Visualization: The Reformatsky Workflow

The following diagram illustrates the iterative cycle using Reagent A to extend a polypropionate chain.

ReformatskyWorkflow Start Aldehyde Substrate (Polypropionate Fragment) TS Chair-Like Transition State (Zimmerman-Traxler Model) Start->TS Electrophile Reagent Reagent A (Benzyl (R)-3-bromo-2-methylpropanoate) Zn Activated Zn / THF Reagent->Zn Oxidative Insertion Intermediate Zinc Enolate Species (Chiral Nucleophile) Zn->Intermediate Intermediate->TS Nucleophile Product Extended u03b2-Hydroxy Ester (New Stereocenter Formed) TS->Product Hydrolysis Deprotection Hydrogenolysis (H2, Pd/C) Product->Deprotection Orthogonal Cleavage NextStep Free Acid (Ready for Lactonization/Coupling) Deprotection->NextStep

Caption: Figure 1. Iterative chain extension strategy using Benzyl (R)-3-bromo-2-methylpropanoate via Reformatsky coupling.

Experimental Protocols

Protocol A: Preparation of the Reformatsky Reagent & Coupling

Use this protocol to couple Reagent A with a chiral aldehyde.

Reagents:

  • Benzyl (R)-3-bromo-2-methylpropanoate (Reagent A )

  • Activated Zinc dust (See Note 1)[2]

  • Substrate Aldehyde[3][2][4][5][6]

  • THF (anhydrous), Trimethylsilyl chloride (TMSCl - activator)

Step-by-Step Procedure:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous THF (0.5 M relative to bromide). Add TMSCl (0.05 equiv) and stir at RT for 15 mins to activate the surface.

  • Initiation: Heat the suspension to gentle reflux. Add 10% of the total volume of Reagent A . Wait for the exotherm (signaled by foaming or slight turbidity). If initiation fails, add a crystal of iodine.

  • Addition: Once initiated, remove the heat source. Add the remaining Reagent A dropwise over 20 minutes, maintaining a self-sustaining reflux.

  • Enolate Formation: Stir for an additional 30 minutes at 40°C to ensure complete consumption of the bromide.

  • Coupling: Cool the mixture to -78°C (critical for diastereoselectivity). Add the substrate aldehyde (0.8 equiv, dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated aqueous NH4Cl. Extract with Et2O (3x).

  • Purification: Dry organics over MgSO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Note 1 (Zinc Activation): Commercial zinc dust often contains oxides. Wash with 2M HCl, then water, ethanol, and ether. Dry under high vacuum before use.

Protocol B: Conversion to Thioester (SN2 Displacement)

Use this protocol to convert the bromide into a thioester for subsequent Evans/Masamune aldol reactions.

Reagents:

  • Reagent A

  • Potassium Thioacetate (KSAc)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Reagent A (1.0 equiv) in anhydrous DMF (0.2 M) under N2.

  • Displacement: Cool to 0°C. Add KSAc (1.2 equiv) in one portion. The reaction is exothermic.[7]

  • Monitor: Allow to warm to RT and stir for 4 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Dilute with Et2O and wash copiously with water (to remove DMF).

  • Result: The product, Benzyl (S)-3-(acetylthio)-2-methylpropanoate, proceeds with inversion of configuration at the primary carbon (though the chiral center is at C2, adjacent substitution can sometimes cause racemization if conditions are too basic; KSAc is generally safe).

    • Correction: The displacement happens at the primary C3 position (CH2Br). The chiral center at C2 is not the electrophilic site, so the (R)-configuration is preserved.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Reaction (Reformatsky) Zinc surface passivated (oxide layer).Use TMSCl or 1,2-dibromoethane to activate Zn. Ensure THF is strictly anhydrous.
Low Diastereoselectivity Reaction temperature too high.Maintain -78°C during aldehyde addition. Consider using a Lewis Acid additive (e.g., Ti(OiPr)4).
Elimination Byproduct Formation of methacrylate (elimination of HBr).Reaction temperature during enolate formation was too high. Keep below 45°C.
Lachrymatory Effect Vapor leakage.Use a bleach trap for waste. Clean glassware with alcoholic KOH.

References

  • Reformatsky Reaction Mechanism & Scope

    • Organic Chemistry Portal.[8] "Reformatsky Reaction."[3][8][2][5][9] Available at: [Link]

  • Synthesis of Polypropionate Building Blocks

    • Angewandte Chemie Int.[1][2][10] Ed. "Eight Potential Variants of Polypropionate Building Blocks from One Starting Material." (2024).[10] Available at: [Link]

  • Thioester Derivatization of Benzyl Propionates

    • MDPI Molbank. "Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster." (2018). Available at: [Link]

  • General Prepar

    
    -Bromo Esters: 
    
    • Organic Syntheses.[3][7][11] "Propionic acid, β-bromo-, methyl ester."[7] Coll. Vol. 2, p.338. Available at: [Link]

Sources

Technical Application Note: Thioacetylation of Benzyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the nucleophilic substitution of Benzyl (R)-3-bromo-2-methylpropanoate with Potassium Thioacetate (KSAc) to synthesize Benzyl (R)-3-(acetylthio)-2-methylpropanoate. This transformation is a critical step in the synthesis of chiral sulfur-containing building blocks, such as those used in the manufacturing of ACE inhibitors (e.g., Captopril analogues). The procedure utilizes a clean SN2 displacement mechanism that preserves the stereochemical integrity of the C2-methyl center. Special emphasis is placed on odor control, reaction kinetics, and purification strategies to ensure high enantiomeric purity and yield.

Mechanistic Insight & Experimental Logic

Reaction Mechanism

The reaction proceeds via a classical SN2 nucleophilic substitution. The thioacetate anion (


), generated from potassium thioacetate, attacks the primary carbon (C3) of the propanoate backbone, displacing the bromide leaving group.
  • Stereochemical Retention: Crucially, the chiral center is located at C2 (alpha to the carbonyl), while the substitution occurs at C3 (beta position). Consequently, the stereoconfiguration at C2 is retained . No inversion occurs, unlike substitutions at secondary chiral centers (e.g., lactates).

  • Substrate Selection: The use of the Benzyl ester (vs. Methyl or Ethyl) is strategic. Benzyl esters of low-molecular-weight thiols significantly reduce volatility, thereby mitigating the potent, offensive odors typically associated with these intermediates [1].

Reaction Scheme

ReactionScheme cluster_0 cluster_1 cluster_2 SM Benzyl (R)-3-bromo- 2-methylpropanoate Prod Benzyl (R)-3-(acetylthio)- 2-methylpropanoate SM->Prod SN2 Displacement DMF, 25°C, 4-6 h Reagent Potassium Thioacetate (KSAc) Reagent->Prod ByProd KBr

Figure 1: SN2 displacement of primary bromide by thioacetate anion preserving C2 stereochemistry.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS (Ref)
Benzyl (R)-3-bromo-2-methylpropanoate ~257.121.0SubstrateN/A*
Potassium Thioacetate (KSAc) 114.211.2Nucleophile
DMF (N,N-Dimethylformamide) 73.09SolventMedium
Ethyl Acetate / Hexanes --Extraction-

*Note: Substrate is typically prepared via esterification of (R)-3-bromo-2-methylpropionic acid or bromination of the corresponding Roche ester derivative.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Benzyl (R)-3-bromo-2-methylpropanoate (10.0 g, 38.9 mmol, 1.0 eq) in anhydrous DMF (40 mL, 4 vol).

    • Expert Tip: DMF is preferred over Acetone for this substrate to accelerate the reaction rate and ensure complete solubility of the KSAc initially.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Potassium Thioacetate (5.33 g, 46.7 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Safety: KSAc is hygroscopic and has a faint stench. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1] The starting bromide (Rf ~0.6) should disappear, and the thioacetate product (Rf ~0.5) will appear.

Step 2: Workup & Quenching
  • Quench: Dilute the reaction mixture with Water (100 mL) and Ethyl Acetate (100 mL).

  • Extraction: Separate the phases. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers successively with:

    • Saturated NaHCO3 (50 mL) – to remove any trace acidic impurities.

    • Water (2 x 50 mL) – to remove residual DMF.

    • Brine (50 mL) – to dry the organic phase.

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporator) at 40°C.

Step 3: Purification
  • Crude Analysis: The crude oil is typically >95% pure.

  • Flash Chromatography: If necessary, purify via silica gel chromatography using a gradient of 0% → 10% Ethyl Acetate in Hexanes.

  • Yield: Expected yield is 85–93% as a colorless to pale yellow oil.

Workflow & Quality Control

Workflow Start Start: Benzyl Bromide Substrate React Add KSAc (1.2 eq) in DMF Stir RT, 4-6h Start->React Check QC Check: TLC/HPLC (Complete Conversion?) React->Check Check->React No (Stir longer) Quench Quench with H2O Extract w/ EtOAc Check->Quench Yes Wash Wash: NaHCO3 -> H2O -> Brine Remove DMF traces Quench->Wash Conc Concentrate & Dry Wash->Conc Final Final Product: Benzyl (R)-3-(acetylthio)-2-methylpropanoate Conc->Final

Figure 2: Operational workflow for the thioacetylation process.

Analytical Specifications
  • 1H NMR (CDCl3, 400 MHz): Diagnostic signals include the acetyl methyl singlet (~2.3 ppm, 3H), the doublet for the C2-methyl (~1.2 ppm, 3H), and the multiplet for the C3-methylene protons adjacent to sulfur (~3.0–3.2 ppm). The benzylic protons appear as a singlet or AB quartet at ~5.1 ppm.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

    • Note: Racemization is negligible under these neutral/mildly basic SN2 conditions, but verification is required for GMP compliance.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet KSAcUse fresh KSAc. If reaction stalls, add 0.1 eq NaI (Finkelstein catalysis) to accelerate.
Low Yield Product volatilityDo not apply high vacuum (<5 mbar) for extended periods; the product is an oil but can be volatile.
Strong Odor Hydrolysis to thiolAvoid strong acids/bases during workup. Rinse glassware with dilute bleach (NaOCl) to oxidize trace thiols to sulfonates.
Emulsion DMF in aqueous layerWash organic layer thoroughly with water (3x) to remove DMF before brine wash.

Safety Note: While the benzyl ester reduces volatility, thioacetate salts can release thioacetic acid (vinegar/sulfur smell) upon contact with acid. All waste streams should be treated with dilute bleach (10% NaOCl) before disposal to neutralize sulfur compounds.

References

  • Sasaki, R.; Kawamoto, M.; Tanabe, Y. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors.[1] Molbank2018 , 2018, M1010.[1] [Link]

  • Organic Syntheses, Coll. Vol. 9, p. 30 (1998); Vol. 74, p. 124 (1997). (General protocols for thioacetylation). [Link]

Sources

Step-by-step alkylation methods for Benzyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Benzyl (R)-3-bromo-2-methylpropanoate is a high-value chiral building block (synthon) derived from the "Roche Ester."[1] It serves as a critical intermediate in the synthesis of polyketides, peptidomimetics, and antihypertensive drugs (e.g., Captopril analogs). Its utility lies in the (R)-2-methyl stereocenter, which must be preserved during downstream derivatization.[1]

This guide details the alkylation methods where this molecule acts as the electrophile (alkylating agent). We address the three primary challenges in handling this substrate:

  • Racemization: The

    
    -proton (C2) is acidic; strong bases can erode enantiomeric excess (ee).[1]
    
  • Elimination: The

    
    -bromide is prone to 
    
    
    
    elimination to form the achiral methacrylate.[1]
  • Chemomoselectivity: Preserving the benzyl ester (labile to hydrogenolysis/hydrolysis) while displacing the bromide.[1]

Mechanistic Insight & Control Strategy

To successfully utilize this chiron, one must understand the competition between Substitution (


) and Elimination (

).
The Stereochemical Integrity Rule

The reaction occurs at C3 (the primary carbon holding the bromide). The chiral center is at C2 .[1]

  • 
     Attack:  Does not  invert the chiral center. The (R)-configuration is retained.[1]
    
  • Racemization Risk: Occurs only if the base used deprotonates C2 (forming an enolate).

Decision Tree: Reaction Pathway

ReactionPathways Start Benzyl (R)-3-bromo-2-methylpropanoate Base Base Selection Start->Base WeakBase Weak/Hindered Base (K2CO3, DIPEA) Base->WeakBase StrongBase Strong Base (NaH, LDA, NaOEt) Base->StrongBase Nu_S Sulfur Nu (Thioacetate, Thiols) WeakBase->Nu_S Excellent Nu_N Nitrogen Nu (Amines, Azide) WeakBase->Nu_N Good (Watch Over-alkylation) Path_E2 Pathway: E2 Elimination (Side Product: Methacrylate) StrongBase->Path_E2 Major Risk Path_Rac Pathway: Enolization (Racemization of C2) StrongBase->Path_Rac High Risk Path_SN2 Pathway: SN2 (Desired) Nu_S->Path_SN2 Nu_N->Path_SN2 Product Target: (R)-Alkylated Product (High ee%) Path_SN2->Product

Figure 1: Mechanistic decision tree highlighting the necessity of mild bases to prevent elimination and racemization.

Detailed Experimental Protocols

Protocol A: S-Alkylation (Synthesis of Thioethers/Thioesters)

Application: Synthesis of Captopril analogs or mercapto-acyl chains. Mechanism: High-yield


 displacement.[1]

Reagents:

  • Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)[1]

  • Potassium Thioacetate (AcSK) (1.2 equiv) OR Thiol (R-SH) +

    
    
    
  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step:

  • Preparation: Charge a flame-dried flask with Potassium Thioacetate (1.2 equiv).

  • Solvation: Add anhydrous DMF (5 mL per mmol substrate). Cool to 0°C.[1][2]

    • Note: DMF accelerates

      
       rates significantly compared to THF.[1]
      
  • Addition: Add Benzyl (R)-3-bromo-2-methylpropanoate dropwise.

    • Why: Controlling the concentration of the electrophile minimizes localized heating.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show disappearance of the bromide (

      
      ) and appearance of the thioester.
      
  • Workup: Dilute with

    
     or EtOAc.[1] Wash with water (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    .
  • Purification: Flash chromatography.

    • Yield Expectation: 85-95%.[1]

    • Stereochem: >98% retention of (R)-configuration.[1]

Critical Check: Avoid using sodium methoxide (NaOMe) to generate thiolates in situ, as it will transesterify the benzyl ester to a methyl ester.

Protocol B: N-Alkylation (Secondary Amine Synthesis)

Application: Peptidomimetics and


-amino acid derivatives.
Challenge:[1] Amines can act as bases (causing elimination) or react twice (quaternization).

Reagents:

  • Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)[1]

  • Primary Amine (

    
    ) (3.0 - 5.0 equiv) OR [1]
    
  • Amine (1.1 equiv) + DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (

    
    )[3]
    

Step-by-Step:

  • Stoichiometry Control:

    • Method 1 (Cheap Amine): Use 5 equivalents of the amine.[1] The excess acts as the base and statistically prevents over-alkylation (formation of tertiary amine).

    • Method 2 (Precious Amine): Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in

      
      .
      
  • Temperature Management: Heat to 40-50°C.

    • Caution: Do not reflux vigorously.[1] High heat promotes HBr elimination to the methacrylate.[1]

  • Time: Monitor closely (LC-MS). Reaction typically takes 6-12 hours.[1]

  • Quench: Evaporate solvent. Partition between EtOAc and sat.

    
    .
    
  • Purification: Amine products are polar.[1] Use DCM/MeOH gradients.

Alternative Route (The "Delépine" or Azide Route): If mono-alkylation is difficult, displace bromide with Sodium Azide (


) in DMF to form the azide, then reduce (Staudinger reduction) to the primary amine. This guarantees mono-substitution.[1]
Protocol C: C-Alkylation (Malonate Displacement)

Application: Carbon chain extension. Risk:[1] High risk of racemization due to basic conditions.[1]

Reagents:

  • Dimethyl malonate (1.2 equiv)

  • Base: Sodium Hydride (NaH) (1.1 equiv)

  • Solvent: THF/DMF (10:1 mixture)

Step-by-Step:

  • Enolate Formation: Suspend NaH in THF at 0°C. Add Dimethyl malonate dropwise. Stir 30 min until

    
     evolution ceases.
    
    • Crucial: Ensure all NaH is consumed before adding the chiral bromide.[1] Free hydride will strip the acidic

      
      -proton of the substrate.[1]
      
  • Alkylation: Add Benzyl (R)-3-bromo-2-methylpropanoate solution (in THF) slowly at 0°C.

  • Temperature: Allow to warm to RT. Do not heat.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    

Data Summary & Troubleshooting

Solvent & Base Compatibility Table
ComponentRecommendedCautionForbiddenReason for "Forbidden"
Solvent DMF, MeCN, AcetoneTHF (Slow rate)Water, AlcoholsHydrolysis of ester; Solvolysis of bromide
Base

,

, DIPEA
TEA (Triethylamine)NaH (Excess), LDA, NaOMeNaH/LDA causes racemization; NaOMe causes transesterification
Nucleophile Thiols, Azides, Sec.[1] AminesPrimary AminesGrignard ReagentsGrignards attack the ester carbonyl
Analytical Validation (QC)
  • 1H NMR (CDCl3):

    • The Methyl doublet at C2 (

      
       ppm, 
      
      
      
      Hz) is the diagnostic signal.
    • Racemization Check: If the product racemizes, the chemical environment often shifts slightly.[1][4][5] In the presence of a chiral shift reagent (e.g., Eu(hfc)3), a racemic mixture will split the methyl doublet into two pairs of doublets.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/IPA mixtures.[1]

    • Compare against the racemic standard (synthesized intentionally using NaH/Heat).

References

  • Sigma-Aldrich. Benzyl 2-bromo-2-methylpropanoate Product Sheet. CAS 75107-16-3.[1][6] Link

  • Pliego, J. R., et al. (2024).[1] "Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity." Journal of Molecular Modeling. Link

  • Hamada, Y., et al. (1992).[1] "Efficient synthesis of optically active

    
    -substituted glutamate analogs." Journal of Organic Chemistry. (Describes Roche ester derivative handling). Link
    
  • Townsend, C. A., et al. (2018).[1][7] "Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster."[1] Molbank.[1] (Specific protocol for S-alkylation of benzyl lactate derivatives). Link

  • Master Organic Chemistry. "Alkylation of Amines: Problems and Solutions." (Mechanistic grounding for Protocol B). Link

  • BenchChem. "Synthesis of (3-Bromo-2-methylpropyl)benzene and derivatives." (General alkylation parameters). LinkNote: Generalized reference for bromo-alkyl systems.

Sources

Synthesis of Chiral Pharmaceutical Intermediates from Benzyl (R)-3-bromo-2-methylpropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Benzyl (R)-3-bromo-2-methylpropanoate in Chiral Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral building blocks—molecular fragments with defined stereochemistry—are therefore indispensable tools for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]

Benzyl (R)-3-bromo-2-methylpropanoate is a versatile chiral building block that offers significant strategic advantages in the synthesis of high-value pharmaceutical intermediates. Its structure incorporates three key features:

  • A Prochiral Center at C2: The methyl-substituted stereocenter dictates the chirality of subsequent products.

  • A Reactive Primary Bromide: The bromo group at C3 serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

  • A Benzyl Ester Protecting Group: The benzyl ester protects the carboxylic acid functionality and can be readily removed under mild conditions, typically via hydrogenolysis, which is a clean and efficient deprotection strategy.

This guide provides detailed application notes and protocols for the stereoselective synthesis of two important classes of pharmaceutical intermediates from Benzyl (R)-3-bromo-2-methylpropanoate: the key side chain for the ACE inhibitor Captopril and a precursor for β-amino acids.

Application 1: Stereoselective Synthesis of the Captopril Side Chain Precursor

Background and Rationale:

Captopril was the first-in-class angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension and congestive heart failure.[3] A key component of its structure is the (S)-3-mercapto-2-methylpropanoic acid side chain. The stereochemistry at the C2 position is crucial for its potent inhibitory activity. Benzyl (R)-3-bromo-2-methylpropanoate is an ideal starting material for the synthesis of this side chain, as the stereocenter is already correctly established.

The synthetic strategy involves a classic SN2 reaction, where a sulfur nucleophile displaces the bromide. This reaction proceeds with inversion of configuration at the carbon atom being attacked if it were chiral; however, in this case, the substitution occurs at the achiral C3 position, thus preserving the stereochemistry at the adjacent C2 center. Potassium thioacetate is an excellent choice of nucleophile as it is a stable, solid reagent that introduces a protected thiol group, preventing the premature formation of disulfides.

Workflow for Captopril Side Chain Precursor Synthesis

A Benzyl (R)-3-bromo- 2-methylpropanoate B Nucleophilic Substitution (SN2) A->B Potassium Thioacetate (KSAc) DMF, RT C Benzyl (R)-3-(acetylthio)- 2-methylpropanoate B->C D Deprotection (Hydrolysis) C->D 1. Aqueous Base (e.g., NaOH) 2. Acidification (e.g., HCl) E (S)-3-Mercapto-2-methylpropanoic acid (Captopril Side Chain) D->E

Caption: Synthetic workflow for the Captopril side chain.

Experimental Protocol: Synthesis of Benzyl (R)-3-(acetylthio)-2-methylpropanoate

This protocol details the nucleophilic substitution reaction to introduce the protected thiol functionality.

Materials and Equipment:

  • Benzyl (R)-3-bromo-2-methylpropanoate

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (R)-3-bromo-2-methylpropanoate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add potassium thioacetate (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Benzyl (R)-3-(acetylthio)-2-methylpropanoate by flash column chromatography on silica gel.

Parameter Value/Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Stoichiometry 1.2 eq of KSAcA slight excess of the nucleophile ensures complete consumption of the starting material.
Work-up Aqueous washTo remove DMF and inorganic salts.

Application 2: Synthesis of a Chiral β-Amino Acid Precursor via Gabriel Synthesis

Background and Rationale:

β-Amino acids are crucial components of various biologically active molecules, including peptides with enhanced metabolic stability and certain pharmaceuticals.[5][6] The Gabriel synthesis is a robust and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[7]

Benzyl (R)-3-bromo-2-methylpropanoate is an excellent substrate for the Gabriel synthesis due to its primary bromide. The reaction proceeds via nucleophilic substitution of the bromide by the phthalimide anion. The bulky phthalimide group ensures that only mono-alkylation occurs. Subsequent hydrazinolysis cleaves the phthalimide group, liberating the desired primary amine while forming a stable phthalhydrazide byproduct. The stereocenter at C2 remains unaffected throughout this sequence.

Workflow for β-Amino Acid Precursor Synthesis

A Benzyl (R)-3-bromo- 2-methylpropanoate B Gabriel Alkylation A->B Potassium Phthalimide DMF, Heat C Benzyl (R)-2-methyl-3- (1,3-dioxoisoindolin-2-yl)propanoate B->C D Hydrazinolysis C->D Hydrazine Hydrate Ethanol, Reflux E Benzyl (R)-3-amino- 2-methylpropanoate D->E

Caption: Synthetic workflow for a β-amino acid precursor.

Experimental Protocol: Synthesis of Benzyl (R)-3-amino-2-methylpropanoate

This protocol is a two-step process involving the Gabriel alkylation followed by hydrazinolysis.

Step 1: Synthesis of Benzyl (R)-2-methyl-3-(1,3-dioxoisoindolin-2-yl)propanoate

Materials and Equipment:

  • Benzyl (R)-3-bromo-2-methylpropanoate

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Standard heating and stirring equipment (heating mantle, magnetic stirrer)

Procedure:

  • Reaction Setup: Combine Benzyl (R)-3-bromo-2-methylpropanoate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Reaction: Heat the mixture with stirring to 80-90 °C. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the N-alkylated phthalimide intermediate.

Step 2: Synthesis of Benzyl (R)-3-amino-2-methylpropanoate

Materials and Equipment:

  • Benzyl (R)-2-methyl-3-(1,3-dioxoisoindolin-2-yl)propanoate (from Step 1)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Reaction Setup: Suspend the N-alkylated phthalimide from Step 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (2.0 eq) to the suspension and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

  • Work-up: After cooling, acidify the mixture with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Isolation: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product into dichloromethane.

  • Purification: Dry the organic extract, concentrate it, and purify the resulting crude amine by an appropriate method (e.g., distillation or chromatography) to obtain Benzyl (R)-3-amino-2-methylpropanoate.

Parameter Value/Condition Rationale
Alkylation Solvent Anhydrous DMFA polar aprotic solvent ideal for SN2 reactions.
Alkylation Temp. 80-90 °CProvides sufficient energy to overcome the activation barrier for the substitution.
Cleavage Reagent Hydrazine HydrateA common and effective reagent for cleaving the phthalimide group.[7]
Cleavage Solvent EthanolA suitable solvent for the hydrazinolysis reaction that allows for easy precipitation of the byproduct.

Conclusion

Benzyl (R)-3-bromo-2-methylpropanoate is a highly valuable and versatile chiral building block for the synthesis of important pharmaceutical intermediates. The protocols detailed in this guide for the synthesis of a Captopril side chain precursor and a β-amino acid precursor highlight its utility in stereocontrolled transformations. The predictable reactivity of the primary bromide via SN2 mechanisms, coupled with the stability of the stereocenter and the ease of benzyl ester deprotection, makes it an excellent choice for researchers and scientists in drug development. These applications demonstrate the power of using well-defined chiral synthons to streamline the construction of complex, enantiomerically pure drug molecules.

References

  • Chirumamilla, R. R., Marchant, R., & Nigam, P. S. (2001). Captopril and its synthesis from chiral intermediates. Journal of Chemical Technology & Biotechnology, 76(2), 123-127.
  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.
  • Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1).
  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Sahoo, H. P. (2015). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. World Journal of Pharmaceutical Research, 4(9), 656-667.
  • Sasaki, R., Kawamoto, M., & Tanabe, Y. (2018). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Molbank, 2018(3), M1010.
  • Filo. (2025, October 20). Consider the following nucleophilic substitution reaction: RBr + OH⁻/H₂O. [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in Benzyl (R)-3-bromo-2-methylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Benzyl (R)-3-bromo-2-methylpropanoate

Ticket ID: #EE-OPT-882 Subject: Improving Enantiomeric Excess (ee) & Process Stability Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

The synthesis of Benzyl (R)-3-bromo-2-methylpropanoate presents a classic challenge in asymmetric synthesis: preserving the integrity of a fragile


-chiral center (C2) while modifying the 

-position (C3) and the ester moiety.

The primary failure mode is racemization via enolization . The C2 proton is acidified by the adjacent carbonyl group. Under basic conditions (thermodynamic control) or high-temperature acidic conditions, the chiral center planarizes into an achiral enolate/enol intermediate.

This guide outlines a Self-Validating Protocol designed to decouple the esterification and bromination steps from harsh conditions, ensuring ee retention >98%.

Module 1: The Validated Workflow

The following workflow prioritizes ee retention by utilizing neutral transesterification and non-acidic bromination.

G Start Start: Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester, >99% ee) Decision1 Method Selection Start->Decision1 Step1 Step 1: Transesterification (Benzyl Protection) Intermediate Intermediate: Benzyl (R)-3-hydroxy-2-methylpropionate Step1->Intermediate PathA Route A (High Precision): Enzymatic (CAL-B) Temp: 40°C Decision1->PathA Highest ee req. PathB Route B (Scale-Up): Titanium(IV) Isopropoxide Temp: 80-90°C Decision1->PathB Bulk Scale PathA->Step1 PathB->Step1 Step2 Step 2: Bromination (Appel Reaction) Intermediate->Step2 Control Critical Control Point: Keep T < 0°C Remove Ph3P=O completely Step2->Control Final Target: Benzyl (R)-3-bromo-2-methylpropanoate Step2->Final

Figure 1: Optimized synthetic workflow distinguishing between high-precision enzymatic routes and scalable chemical routes.

Module 2: Detailed Protocols & Causality

Protocol A: The Transesterification (The Critical Step)

Why this fails: Standard base-catalyzed transesterification (e.g., Benzyl alcohol + NaH) generates strong alkoxides that instantly deprotonate the


-carbon, leading to rapid racemization. Acid-catalyzed reflux (Dean-Stark) is safer but prolonged heat can still erode ee.

Recommended Method: Titanate-Mediated Transesterification This method uses Titanium(IV) isopropoxide, a mild Lewis acid that activates the carbonyl without generating free protons or strong bases.

  • Reagents:

    • Roche Ester (1.0 equiv)

    • Benzyl Alcohol (3.0 equiv) - Acts as solvent and reactant.

    • Ti(OiPr)4 (0.05 - 0.1 equiv)

  • Procedure:

    • Mix reagents in a dry flask under inert atmosphere (N2/Ar).

    • Heat to 85–90°C.

    • Self-Validating Step: Apply mild vacuum (approx. 200-300 mbar) to continuously remove the generated methanol. The reaction is driven by equilibrium displacement.

    • Endpoint: Monitor by TLC/GC. Reaction typically completes in 4-6 hours.

  • Workup:

    • Cool to room temp. Quench with 1N HCl (aq) to hydrolyze the titanate.

    • Extract with EtOAc.

    • Purification: Remove excess benzyl alcohol via vacuum distillation (high bp) or column chromatography.

Protocol B: The Bromination (Appel Reaction)

Why this fails: Using PBr3 generates HBr as a byproduct. HBr is a strong acid that can racemize the ester. The Appel reaction (PPh3/CBr4) is essentially neutral.[1][2]

  • Reagents:

    • Benzyl (R)-3-hydroxy-2-methylpropionate (1.0 equiv)

    • CBr4 (1.2 equiv)

    • PPh3 (1.2 equiv)

    • DCM (Anhydrous)

  • Procedure:

    • Dissolve alcohol and CBr4 in DCM. Cool to -5°C to 0°C .

    • Add PPh3 slowly (portion-wise) to maintain low temperature.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via an alkoxyphosphonium salt intermediate.[1][6] The bromide attack is SN2.[1][5] Since the attack is at C3 (primary), it does not invert the chiral center at C2, but the mild conditions preserve C2 configuration.

  • Workup:

    • Precipitate Ph3P=O by adding cold hexanes/ether. Filter.

    • Concentrate filtrate.

Module 3: Troubleshooting Guide

SymptomProbable CauseDiagnostic / Solution
Low ee (<80%) Base-Catalyzed Enolization Check: Did you use NaH, NaOMe, or K2CO3? Fix: Switch to Titanate (Ti(OiPr)4) or Enzymatic (CAL-B) transesterification. Avoid all alkoxide bases.
Low ee (<90%) Thermal Racemization Check: Did you distill the final product at >120°C? Fix: The bromo-ester is thermally sensitive. Use Kugelrohr distillation at high vacuum (<0.1 mmHg) or rely on column chromatography.
Low Yield Lactone Formation Check: Did you see a new spot with lower Rf? Fix: If the benzyl group is lost, the molecule can cyclize to form

-methyl-

-propiolactone. Ensure strictly anhydrous conditions during bromination.
Yellow Product Residual Bromine/Phosphine Check: Purity of reagents. Fix: Wash organic layer with 10% Na2S2O3 (thiosulfate) to remove free bromine. Filter through a silica plug to remove residual phosphines.

Module 4: The Mechanism of Failure (Visualization)

Understanding how the ee is lost is crucial for prevention.

Racemization R_Isomer (R)-Isomer (Chiral, Tetrahedral C2) Enolate Enolate Intermediate (Planar, Achiral C2) R_Isomer->Enolate Deprotonation (-H+) Base Base/Heat Base->Enolate Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+) (Random Face Attack)

Figure 2: The enolization pathway. The C2 proton is acidic (pKa ~25). Once removed, the geometry becomes planar, destroying the stereochemical information.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use PBr3 instead of the Appel reaction to save cost?

  • A: It is risky. PBr3 produces HBr as a byproduct. If you must use PBr3, you must include a non-nucleophilic base scavenger like 2,6-Lutidine or Pyridine to neutralize the acid immediately. However, pyridine itself can sometimes act as a nucleophile. The Appel reaction is significantly safer for high-value chiral intermediates.

Q2: Why not brominate the Roche ester first, then benzylate?

  • A: You can, but the methyl bromoester is more volatile and potentially less stable than the benzyl bromoester. Furthermore, transesterifying a bromo-ester is dangerous because the bromide is a good leaving group; the nucleophile (benzyl alcohol) might attack C3 (displacing Br) instead of the carbonyl, causing side reactions.

Q3: Is the enzymatic route scalable?

  • A: Yes, for kilogram scales. Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435) is highly effective for transesterification. It operates at 40-50°C and is completely neutral, offering the highest possible ee protection.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Foundational text for the neutral halogen
  • Titanate-Mediated Transesterification

    • Seebach, D., et al. (1982). "Titanate-Mediated Transesterification of Functionalized Esters." Synthesis.
    • Context: Supports Protocol A (Route B) as a neutral, non-racemizing method for sensitive esters.
  • Enzymatic Resolution & Transesterification

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Chiral Precursors." Tetrahedron.
    • Context: Validates the use of CAL-B for high-fidelity chiral ester modific
  • Prevention of Racemization in Alpha-Methyl Esters

    • Organic Process Research & Development (OPRD). "Practical Synthesis of Chiral Building Blocks."
    • Context: General industry best practices for handling Roche ester deriv

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of Benzyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. Benzyl (R)-3-bromo-2-methylpropanoate, a valuable chiral building block, presents a compelling case for the application of high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of this compound. Beyond a mere interpretation of peaks, we will delve into the causal factors governing the spectral features and offer a comparative perspective on alternative analytical techniques, providing the necessary context for informed methodological selection.

The Significance of Stereochemistry: Why (R)-3-bromo-2-methylpropanoate Matters

The spatial arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. For chiral molecules like Benzyl (R)-3-bromo-2-methylpropanoate, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, the ability to confirm the absolute configuration and assess the enantiomeric purity of such intermediates is a critical aspect of drug discovery and manufacturing. 1H NMR spectroscopy, a powerful and readily accessible analytical tool, serves as a first line of defense in verifying the structural integrity of these vital compounds.

Deconstructing the 1H NMR Spectrum: A Predicted Analysis

Below is a systematic breakdown of the predicted chemical shifts, multiplicities, and coupling constants for the key protons in the molecule.

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in Benzyl (R)-3-bromo-2-methylpropanoate are labeled as follows:

Caption: Labeled protons in Benzyl (R)-3-bromo-2-methylpropanoate.

Predicted 1H NMR Spectral Data
Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
Ha (CH2Br)3.5 - 3.7Doublet of Doublets (dd)Jab ≈ 6-8 Hz, Jgem ≈ 10-12 HzThese diastereotopic protons are adjacent to the chiral center and a bromine atom. The electronegativity of bromine deshields them, shifting them downfield.[1][2][3] They are split by the methine proton (Hb) and also exhibit geminal coupling to each other.
Hb (CH)2.8 - 3.0Multiplet (m)Jab ≈ 6-8 Hz, Jbc ≈ 7 HzThis methine proton is situated between the chiral methyl group and the brominated carbon. It is coupled to the two Ha protons and the three Hc protons, resulting in a complex multiplet. Its position is influenced by the adjacent carbonyl group.[4][5]
Hc (CH3)1.2 - 1.4Doublet (d)Jbc ≈ 7 HzThis methyl group is attached to the chiral center and is split by the adjacent methine proton (Hb) into a doublet. Its chemical shift is in the typical alkyl region.[6]
Hd (OCH2)5.1 - 5.3Singlet (s)N/AThe two protons of the benzylic methylene group are chemically equivalent in a non-chiral environment. Due to the presence of the chiral center in the molecule, they are diastereotopic and could theoretically appear as a pair of doublets (an AB quartet). However, often in practice, if the chiral center is sufficiently remote, the difference in their chemical shifts is negligible, and they appear as a singlet.[7] The strong deshielding effect of the adjacent oxygen and the phenyl ring places this signal significantly downfield.
He (Ph)7.2 - 7.4Multiplet (m)N/AThe five protons of the phenyl ring will appear in the aromatic region of the spectrum. Due to their similar chemical environments, they will likely overlap and form a complex multiplet.[8][9]

This detailed prediction serves as a robust template for the analysis of an experimentally acquired spectrum. Any significant deviation from these values would warrant further investigation into the sample's purity or structural identity.

A Comparative Look: Alternative Analytical Techniques

While 1H NMR is an indispensable tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question being addressed, such as structural confirmation, purity assessment, or determination of enantiomeric excess.

G cluster_NMR 1H NMR Spectroscopy cluster_HPLC Chiral HPLC cluster_CSA 1H NMR with Chiral Solvating Agents cluster_MS Mass Spectrometry NMR_Strengths Strengths: - Rapid structural elucidation - Information on proton connectivity - Non-destructive NMR_Weaknesses Weaknesses: - Does not directly distinguish enantiomers - Signal overlap in complex molecules HPLC_Strengths Strengths: - Excellent for separating enantiomers - Accurate quantification of enantiomeric excess (ee) - High sensitivity HPLC_Weaknesses Weaknesses: - Requires method development - Can be time-consuming - Destructive CSA_Strengths Strengths: - Allows for ee determination by NMR - No derivatization required CSA_Weaknesses Weaknesses: - Requires a suitable chiral solvating agent - Can be expensive - Potential for signal broadening MS_Strengths Strengths: - Provides molecular weight information - High sensitivity MS_Weaknesses Weaknesses: - Does not provide stereochemical information Analysis Analysis of Benzyl (R)-3-bromo-2-methylpropanoate Analysis->NMR_Strengths Primary Technique Analysis->HPLC_Strengths For Enantiomeric Purity Analysis->CSA_Strengths Alternative for ee Analysis->MS_Strengths For Molecular Weight

Caption: Comparison of analytical techniques for Benzyl (R)-3-bromo-2-methylpropanoate.

Chiral High-Performance Liquid Chromatography (HPLC)

For the critical task of determining enantiomeric purity, chiral HPLC is often the gold standard.[10][11][12][13]

  • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Advantages: Chiral HPLC offers high accuracy and precision in determining the enantiomeric excess (ee). It is a well-established and validated method in the pharmaceutical industry.

  • Causality in Method Development: The selection of the appropriate chiral column and mobile phase is crucial. For ester compounds like Benzyl (R)-3-bromo-2-methylpropanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

1H NMR with Chiral Solvating Agents (CSAs)

An alternative to chiral HPLC for determining enantiomeric excess is the use of chiral solvating agents (CSAs) in conjunction with 1H NMR.[14][15][16]

  • Principle: A chiral solvating agent is added to the NMR sample of the racemic or enantiomerically enriched analyte. The CSA forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the splitting of formerly equivalent proton signals in the 1H NMR spectrum. The ratio of the integrated areas of these new signals corresponds to the ratio of the enantiomers.

  • Advantages: This method can be rapid and does not require the development of a chromatographic method. It can be performed directly in the NMR tube.

  • Experimental Considerations: The choice of CSA is critical and depends on the functional groups present in the analyte. For an ester like Benzyl (R)-3-bromo-2-methylpropanoate, CSAs that can interact via hydrogen bonding or dipole-dipole interactions near the chiral center would be most effective. The concentration of the CSA must be optimized to achieve sufficient separation of the signals without causing excessive line broadening.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for acquiring a standard 1H NMR spectrum of Benzyl (R)-3-bromo-2-methylpropanoate.

G start Start sample_prep Sample Preparation: - Weigh ~5-10 mg of sample. - Dissolve in ~0.6-0.7 mL of CDCl3. - Add a small amount of TMS. start->sample_prep transfer Transfer to NMR Tube: - Filter the solution if necessary. - Transfer to a clean, dry 5 mm NMR tube. sample_prep->transfer instrument_setup Instrument Setup: - Insert the tube into the spectrometer. - Lock onto the deuterium signal of CDCl3. - Shim the magnetic field to achieve homogeneity. transfer->instrument_setup acquisition Data Acquisition: - Acquire the 1H NMR spectrum. - Use a sufficient number of scans for good signal-to-noise. instrument_setup->acquisition processing Data Processing: - Fourier transform the FID. - Phase the spectrum. - Calibrate the chemical shift to the TMS signal (0 ppm). - Integrate the signals. acquisition->processing end End processing->end

Caption: Workflow for acquiring a 1H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Benzyl (R)-3-bromo-2-methylpropanoate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube:

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the currents in the shim coils to minimize the line width of a reference signal, typically the TMS peak. A well-shimmed spectrum will have sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H NMR spectrum, 8 to 16 scans are usually sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks have the correct absorptive shape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. The relative integral values correspond to the ratio of the protons giving rise to each signal.

Conclusion

The 1H NMR spectral analysis of Benzyl (R)-3-bromo-2-methylpropanoate provides a wealth of structural information, allowing for the verification of its identity and an initial assessment of its purity. By understanding the underlying principles that govern chemical shifts and coupling patterns, researchers can confidently interpret the resulting spectrum. However, for the critical determination of enantiomeric purity, it is essential to employ a chiral analytical method. Chiral HPLC remains the benchmark for this purpose, while 1H NMR with chiral solvating agents offers a rapid and valuable alternative. The judicious application of these complementary techniques, guided by a solid understanding of their respective strengths and weaknesses, is fundamental to the successful development of chiral pharmaceuticals and other high-value chemical entities.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Drug Metabolism and Disposition, 20(6), 1367-1377.
  • Zhang, G., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(15), 2728-2735.
  • Parker, D. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
  • Rizzato, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12879–12891.
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
  • E-Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (R)-(+)-3-bromo-2-methylpropionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide. Retrieved from [Link]

  • Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Propanoic acid, 3-bromo-2-oxo-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

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Comparing reactivity of Benzyl vs Methyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Benzyl vs. Methyl (R)-3-bromo-2-methylpropanoate Reactivity in Nucleophilic Substitution

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The (R)-3-bromo-2-methylpropanoate scaffold is a valuable chiral building block, and the choice of the ester protecting group can significantly influence the reactivity of the molecule in key transformations. This guide provides a comprehensive comparison of the reactivity of benzyl (R)-3-bromo-2-methylpropanoate and methyl (R)-3-bromo-2-methylpropanoate, with a focus on nucleophilic substitution reactions at the C3 position. This analysis is grounded in mechanistic principles and supported by experimental considerations to aid researchers in making informed decisions for their synthetic strategies.

Mechanistic Considerations: Electronic and Steric Effects

The primary reaction of interest for (R)-3-bromo-2-methylpropanoate is the S_N2 displacement of the bromide ion by a nucleophile. The rate of this reaction is governed by the electrophilicity of the carbon atom bearing the bromine and the steric hindrance around this reaction center. The nature of the ester group—benzyl versus methyl—exerts a subtle but significant influence on both of these factors.

Electronic Effects

The ester functionality influences the electron density throughout the molecule via inductive and resonance effects. The carbonyl group is electron-withdrawing, which can polarize the C-Br bond, making the C3 carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Methyl Ester: The methyl group is a simple alkyl group with a negligible electronic effect. The primary influence comes from the electron-withdrawing nature of the methyl ester group as a whole.

  • Benzyl Ester: The benzyl group, containing a phenyl ring, introduces more complex electronic interactions. While the phenyl ring can be weakly electron-donating or -withdrawing depending on the reaction type, in this context, its effect on the distant C3 carbon is likely to be minimal and primarily transmitted through induction. Any resonance effects of the phenyl ring are not directly conjugated with the C-Br bond. Therefore, the electronic difference between the methyl and benzyl esters at the C3 position is expected to be minor.

Steric Effects

Steric hindrance plays a critical role in S_N2 reactions, which proceed through a crowded pentacoordinate transition state.

  • Methyl Ester: The methyl group is sterically small and is unlikely to present a significant steric barrier to an incoming nucleophile attacking the C3 carbon.

  • Benzyl Ester: The benzyl group is considerably bulkier than the methyl group. Although the steric bulk is located on the ester oxygen, several bonds away from the reaction center, it can influence the overall conformation of the molecule and potentially hinder the approach of the nucleophile to the C3 position, especially if the nucleophile itself is large.

The following diagram illustrates the S_N2 reaction pathway for both esters, highlighting the key players in the transition state.

SN2_Comparison cluster_methyl Methyl (R)-3-bromo-2-methylpropanoate cluster_benzyl Benzyl (R)-3-bromo-2-methylpropanoate Me_Reactant Nu⁻ + H₃C-O(C=O)CH(CH₃)CH₂Br Me_TS [Nu---CH₂(Br)---CH(CH₃)(C=O)OCH₃]⁻ Me_Reactant->Me_TS S_N2 Attack Me_Product Nu-CH₂CH(CH₃)(C=O)OCH₃ + Br⁻ Me_TS->Me_Product Inversion of Stereochemistry Bn_Reactant Nu⁻ + PhCH₂-O(C=O)CH(CH₃)CH₂Br Bn_TS [Nu---CH₂(Br)---CH(CH₃)(C=O)OCH₂Ph]⁻ Bn_Reactant->Bn_TS S_N2 Attack Bn_Product Nu-CH₂CH(CH₃)(C=O)OCH₂Ph + Br⁻ Bn_TS->Bn_Product Inversion of Stereochemistry caption Fig. 1: S_N2 reaction pathway comparison.

Caption: S_N2 reaction pathway for methyl and benzyl (R)-3-bromo-2-methylpropanoate.

Experimental Protocol: Comparative Reactivity Study

To empirically determine the relative reactivity of the two esters, a parallel synthesis experiment can be conducted. The following protocol outlines a general procedure for the reaction of the bromoesters with a common nucleophile, sodium azide, which is a good nucleophile for S_N2 reactions and the resulting azide can be easily monitored by techniques like IR spectroscopy (azide stretch at ~2100 cm⁻¹) or TLC.

Materials and Methods
  • Methyl (R)-3-bromo-2-methylpropanoate

  • Benzyl (R)-3-bromo-2-methylpropanoate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 20% Ethyl acetate in Hexanes)

  • Potassium permanganate stain

  • Round bottom flasks, magnetic stirrers, heating mantles, separatory funnel, rotary evaporator.

Procedure
  • Reaction Setup: In two separate flame-dried 50 mL round bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, dissolve methyl (R)-3-bromo-2-methylpropanoate (1.0 eq) in anhydrous DMF (0.5 M). In the second flask, dissolve benzyl (R)-3-bromo-2-methylpropanoate (1.0 eq) in anhydrous DMF to the same concentration.

  • Addition of Nucleophile: To each flask, add sodium azide (1.2 eq).

  • Reaction Progress: Heat both reactions to 60 °C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). The starting material and product spots should be visualized using a potassium permanganate stain.

  • Workup: Once the reactions are deemed complete (or after a set time for comparison), cool the flasks to room temperature. Quench the reactions by pouring the contents into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion and yield.

The following workflow diagram illustrates the experimental procedure.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve bromoester in DMF - Add Sodium Azide start->setup reaction Heat to 60 °C Monitor by TLC setup->reaction workup Quench with NaHCO₃ Extract with Et₂O reaction->workup analysis Dry, Concentrate Analyze by NMR workup->analysis end End analysis->end

Caption: Experimental workflow for the comparative reactivity study.

Data Summary and Interpretation

SubstratePredicted Relative RateRationalePotential Side Reactions
Methyl (R)-3-bromo-2-methylpropanoate FasterLess steric hindrance from the smaller methyl group allows for easier access of the nucleophile to the C3 carbon.Elimination (E2) to form the corresponding α,β-unsaturated ester, though this is less likely with a good S_N2 nucleophile like azide.
Benzyl (R)-3-bromo-2-methylpropanoate SlowerThe bulkier benzyl group can sterically shield the reaction center, slowing down the rate of the S_N2 reaction.Similar potential for E2 elimination.

Interpretation: The primary determinant of reactivity in this comparison is expected to be sterics. The benzyl ester, with its larger steric profile, is predicted to react more slowly than the methyl ester in an S_N2 reaction. The electronic differences are likely to be negligible.

Conclusion and Recommendations

For synthetic applications where a rapid and efficient S_N2 displacement at the C3 position of (R)-3-bromo-2-methylpropanoate is desired, the methyl ester is the recommended substrate . Its smaller steric footprint should lead to faster reaction rates and potentially higher yields, especially when employing bulky nucleophiles.

The benzyl ester remains a viable option, and its use may be dictated by other factors in a synthetic route, such as its utility as a protecting group that can be removed under different conditions (e.g., hydrogenolysis) than the methyl ester (which typically requires saponification). However, researchers should anticipate that nucleophilic substitution reactions on the benzyl ester may require longer reaction times or more forcing conditions compared to its methyl counterpart.

This guide provides a framework for understanding the reactivity differences between benzyl and methyl (R)-3-bromo-2-methylpropanoate. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific transformation.

References

  • Organic Chemistry, 10th Edition by Francis A. Carey and Robert M. Giuliano. This textbook provides a comprehensive overview of S_N2 reaction mechanisms, including the influence of steric and electronic effects. (A general textbook reference, a specific URL is not applicable).
  • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition by Francis A. Carey and Richard J. Sundberg. This advanced text offers a more in-depth discussion of the principles governing nucleophilic substitution reactions. (A general textbook reference, a specific URL is not applicable).

Comparison of Benzyl (R)-3-bromo-2-methylpropanoate with other Captopril precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzyl (R)-3-bromo-2-methylpropanoate against other common Captopril precursors. It is designed for researchers and process chemists optimizing the synthesis of ACE inhibitors.

Executive Summary

Benzyl (R)-3-bromo-2-methylpropanoate represents a high-fidelity chiral synthon for the synthesis of Captopril ((2S)-1-[(2S)-3-mercapto-2-methylpropanoyl]-L-proline). While industrial routes often utilize acetylthio-intermediates, the brominated benzyl ester offers a distinct advantage: orthogonal deprotection via hydrogenolysis .

Unlike methyl or ethyl esters, which require acidic or basic hydrolysis—conditions known to promote racemization of the sensitive


-methyl stereocenter—the benzyl ester can be cleaved under neutral conditions. This preserves the enantiomeric excess (ee) of the (R)-configuration, which is critical for the subsequent 

inversion to the bioactive (S)-side chain of Captopril.

Chemical Context & Mechanism

The synthesis of Captopril hinges on the stereochemical integrity of the 2-methylpropanoyl side chain. The target molecule requires an (S)-configuration at this center.

  • The Inversion Strategy: A common synthetic strategy involves coupling an (R)-halo-alkanoic acid with L-Proline, followed by a nucleophilic displacement of the halogen by a sulfur species (thiol/thioacetate). This

    
     reaction proceeds with Walden inversion, converting the (R)-precursor into the required (S)-product.
    
  • The Vulnerability: The

    
    -proton of 3-bromo-2-methylpropanoic acid is highly acidic due to the electron-withdrawing effects of the carbonyl and the 
    
    
    
    -halogen. Exposure to base (during ester hydrolysis) facilitates enolization, leading to immediate racemization.

Benzyl (R)-3-bromo-2-methylpropanoate solves this by allowing the generation of the free acid via catalytic hydrogenolysis (


), avoiding the formation of the racemization-prone enolate intermediate.

Comparative Analysis

The following table contrasts the Benzyl derivative with its primary alternatives: the Methyl ester and the Acetylthio-acid.

Table 1: Precursor Performance Matrix
FeatureBenzyl (R)-3-bromo-2-methylpropanoate Methyl (R)-3-bromo-2-methylpropanoate (S)-3-acetylthio-2-methylpropanoic acid
Deprotection Method Hydrogenolysis (Neutral,

)
Hydrolysis (Acid/Base)N/A (Used as free acid)
Racemization Risk Negligible (< 0.5% loss of ee)High (via Enolization in base)Low (if handled carefully)
State High-boiling Oil / Low-melting SolidVolatile LiquidSolid
Purification Crystallization (at low temp) or ColumnDistillation (Thermal degradation risk)Crystallization
Process Safety High (Low volatility)Moderate (Vapor exposure)Moderate (Thiol odors/sensitization)
Cost Efficiency Moderate (Requires Benzyl alcohol)High (Cheap MeOH)Moderate (Thioacetic acid cost)
Detailed Comparison
A. Vs. Methyl (R)-3-bromo-2-methylpropanoate

The methyl ester is the most atom-economical precursor but suffers from a critical flaw: Deprotection .

  • Methyl Route: Saponification (NaOH/H2O) generates the carboxylate anion. In this basic environment, the

    
    -proton is labile. Even mild bases can trigger partial racemization, dropping the ee from >98% to ~85-90%, necessitating downstream resolution.
    
  • Benzyl Route: Hydrogenolysis occurs on the catalyst surface. No charged enolate species are formed in the bulk solution, preserving the chiral purity (>99% ee retention).

B. Vs. (S)-3-acetylthio-2-methylpropanoic acid

The acetylthio-acid is the standard industrial intermediate (e.g., Squibb process).

  • Acetylthio Route: Introduces the sulfur early. This avoids handling alkyl bromides (potential genotoxins) but requires working with thio-compounds throughout the sequence, which are prone to oxidation (disulfide formation) and have potent odors.

  • Benzyl Bromo Route: Allows the sulfur to be introduced at the very last step (after coupling with Proline). This "Late-Stage Thiolation" strategy minimizes the risk of disulfide impurities in the final API.

Experimental Protocols

Protocol A: Neutral Deprotection of Benzyl (R)-3-bromo-2-methylpropanoate

Validates the preservation of chirality.

Reagents:

  • Benzyl (R)-3-bromo-2-methylpropanoate (10.0 g, 38.9 mmol)

  • Palladium on Carbon (10% Pd/C, 0.5 g)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH) (100 mL)

  • Hydrogen gas (

    
    )
    

Method:

  • Dissolution: Dissolve the benzyl ester in EtOAc. (EtOAc is preferred over MeOH if transesterification is a concern, though rare under neutral conditions).

  • Catalyst Addition: Add 10% Pd/C carefully under an inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge the vessel with

    
     and stir vigorously at room temperature (20-25°C) under 1 atm (balloon) or slight pressure (30 psi) for 2-4 hours. Monitor by TLC (disappearance of UV-active benzyl spot).
    
  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

  • Result: Yields (R)-3-bromo-2-methylpropanoic acid as a colorless oil/solid.

    • Expected Yield: >95%[1]

    • Optical Rotation:

      
       (c=1, MeOH) [Check specific literature value for solvent].
      
Protocol B: Coupling and Conversion to Captopril

Demonstrates the utility of the acid generated in Protocol A.

Reagents:

  • (R)-3-bromo-2-methylpropanoic acid (from Protocol A)

  • Thionyl Chloride (

    
    )
    
  • L-Proline[2][3][4]

  • Sodium Hydrosulfide (NaSH) or Thioacetic Acid/Base

Method:

  • Activation: Treat the acid with

    
     (1.2 eq) and catalytic DMF at 40°C for 2 hours. Remove excess 
    
    
    
    in vacuo to obtain the Acid Chloride.
  • Coupling (Schotten-Baumann): Dissolve L-Proline (1.1 eq) in 1N NaOH at 0°C. Add the Acid Chloride dropwise while maintaining pH 8-9 with additional NaOH.

    • Note: Keep temp <5°C to minimize hydrolysis of the chloride.

  • Acidification: Acidify to pH 1 with HCl and extract with EtOAc. Dry and concentrate to obtain N-[(R)-3-bromo-2-methylpropanoyl]-L-proline .

  • Inversion (

    
    ):  Dissolve the intermediate in water/THF. Add NaSH (3 eq) or Ammonium Trithiocarbonate. Heat to 40-50°C for 3-6 hours.
    
    • Mechanism:[1][5] The Sulfur nucleophile attacks the

      
      -carbon, displacing Bromide and inverting the center from (R) to (S).
      
  • Final Isolation: Acidify, extract, and crystallize (EtOAc/Hexane) to yield Captopril .

Visualizations

Pathway 1: Comparative Deprotection Mechanisms

This diagram illustrates why the Benzyl route preserves chirality while the Methyl route risks racemization.

DeprotectionComparison BenzylEster Benzyl (R)-3-bromo-2-methylpropanoate (High Purity) H2_Pd H2 / Pd-C (Neutral Hydrogenolysis) BenzylEster->H2_Pd MethylEster Methyl (R)-3-bromo-2-methylpropanoate Base_Hyd NaOH / H2O (Basic Hydrolysis) MethylEster->Base_Hyd PureAcid (R)-3-bromo-2-methylpropanoic acid (ee > 99%) H2_Pd->PureAcid Cleavage (No Enolization) Enolate Enolate Intermediate (Planar/Achiral) Base_Hyd->Enolate Deprotonation of alpha-H RacemicAcid Racemic Acid ((R)/(S) Mixture) Enolate->RacemicAcid Reprotonation

Figure 1: The Benzyl ester (left) avoids the enolization pathway inherent to the basic hydrolysis of methyl esters (right), preserving the critical stereocenter.

Pathway 2: Synthesis Workflow (Benzyl Route)

SynthesisWorkflow Start Benzyl (R)-3-bromo-2-methylpropanoate Acid (R)-Acid Start->Acid H2/Pd-C (Deprotection) AcCl Acid Chloride Acid->AcCl SOCl2 Coupled N-[(R)-Bromo]-L-Proline AcCl->Coupled L-Proline (Schotten-Baumann) Captopril Captopril (S)-Side Chain Coupled->Captopril NaSH / SN2 (Inversion R->S)

Figure 2: Step-by-step conversion of the Benzyl precursor to Captopril, highlighting the inversion step.

References

  • Shimazaki, M., et al. (1982). "Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid." Chemical & Pharmaceutical Bulletin. Link

  • Ondetti, M. A., et al. (1977). "Angiotensin-converting enzyme inhibitors: biochemical properties and biological activity." Biochemistry. Link

  • McEvoy, F. J., et al. (1983).[2] "Antihypertensive agents: angiotensin converting enzyme inhibitors.[2] 1-[3-(Acylthio)-3-aroylpropionyl]-L-prolines."[2] Journal of Medicinal Chemistry. Link

  • Organic Syntheses. "β-Bromopropionic acid." Org.[5] Synth. 1941, Coll. Vol. 1, p.246.[6] Link (Foundational chemistry for bromo-acid synthesis).

  • PrecisionFDA. "3-BROMO-2-METHYLPROPIONIC ACID Substance Record."[7] Link

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The Gold Standard and Beyond: A Comparative Guide to Confirming the Absolute Configuration of Benzyl (R)-3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail; it is a critical determinant of biological activity. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of the absolute configuration of a chiral center, such as in Benzyl (R)-3-bromo-2-methylpropanoate, is a cornerstone of regulatory submission and intellectual property protection.

This guide provides an in-depth comparison of the definitive method for determining absolute configuration, single-crystal X-ray diffraction (XRD), with powerful spectroscopic alternatives. We will delve into the experimental intricacies and underlying principles, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of chiral molecules.[1][2] The technique's power lies in its ability to generate a precise three-dimensional map of electron density within a crystal, from which the spatial arrangement of every atom can be deduced.

The key to unlocking the absolute configuration lies in the phenomenon of anomalous dispersion.[1] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom.[2] For Benzyl (R)-3-bromo-2-methylpropanoate, the presence of the bromine atom is advantageous, as it is a relatively heavy atom that produces a significant anomalous scattering signal.[3][4]

This anomalous scattering violates Friedel's Law, which states that the intensities of diffraction spots from the (h,k,l) and (-h,-k,-l) planes of a crystal are equal. The subtle differences in intensity between these pairs of reflections, known as Bijvoet pairs, are the key to determining the absolute configuration.

A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter close to zero with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value near one suggests that the inverted configuration is the correct one.

Experimental Workflow: From Liquid to Definitive Structure

A significant practical challenge for Benzyl (R)-3-bromo-2-methylpropanoate is that it is a liquid at room temperature. Obtaining a single crystal suitable for X-ray diffraction is therefore the most critical and often most challenging step.

Experimental Protocol: Single-Crystal Growth of Benzyl (R)-3-bromo-2-methylpropanoate

  • Purification: Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: The choice of solvent is crucial. For an oily compound, a solvent in which the compound is sparingly soluble is often a good starting point. A systematic screening of solvents with varying polarities is recommended.

  • Crystallization Method - Slow Evaporation:

    • Dissolve a small amount of the purified Benzyl (R)-3-bromo-2-methylpropanoate in a suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

    • Monitor for crystal growth over several days to weeks.

  • Crystallization Method - Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., pentane).

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Crystal Mounting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully mounted on a goniometer head for data collection. This is often done under a microscope using a cryo-loop and a viscous oil to protect the crystal.

experimental_workflow

Figure 1. Experimental workflow for confirming absolute configuration via X-ray crystallography.
Interpreting the Data: A Hypothetical Case Study

For Benzyl (R)-3-bromo-2-methylpropanoate, a successful X-ray diffraction experiment would yield a set of crystallographic data similar to the hypothetical data presented in Table 1.

ParameterHypothetical ValueSignificance
Chemical FormulaC11H13BrO2Confirms the elemental composition.
Formula Weight257.12Consistent with the molecular structure.
Crystal SystemOrthorhombicDescribes the basic crystal lattice symmetry.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, which is a prerequisite for a chiral molecule.
a, b, c (Å)8.123, 10.456, 14.789Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles.
Volume (ų)1257.8Volume of the unit cell.
Z4Number of molecules in the unit cell.
RadiationMo Kα (λ = 0.71073 Å)X-ray source used for the experiment.
R-factor0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit.
Flack Parameter 0.02(3) The key indicator of absolute configuration. A value near zero confirms the assigned (R) configuration.

Table 1. Hypothetical crystallographic data for Benzyl (R)-3-bromo-2-methylpropanoate.

Spectroscopic Alternatives: When Crystals Won't Cooperate

While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck, particularly for oily or conformationally flexible molecules.[2][5] In such cases, several powerful spectroscopic techniques offer viable alternatives for determining absolute configuration. These methods typically analyze the sample in solution, bypassing the need for crystallization.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[6] The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[4] For a liquid sample like Benzyl (R)-3-bromo-2-methylpropanoate, VCD is a particularly attractive option.[6]

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions within the molecule.[7] ORD, a related technique, measures the variation of optical rotation with the wavelength of light.[8] Both techniques are sensitive to the absolute configuration of chiral centers, particularly those near a chromophore. The benzyl group in Benzyl (R)-3-bromo-2-methylpropanoate can serve as a suitable chromophore for ECD and ORD analysis. Similar to VCD, the experimental data is compared with theoretical calculations to assign the absolute configuration.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of technique for determining absolute configuration depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty.

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD)
Sample State Single CrystalLiquid, Solution, SolidSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Experimental Time Days to weeks (including crystallization)HoursHours
Confidence Level Definitive ("Gold Standard")High (with good computational correlation)High (with good computational correlation)
Key Requirement High-quality single crystalIR active vibrational modesUV-Vis chromophore
Strengths Unambiguous 3D structureExcellent for liquids and oils; no crystallization neededWell-established; sensitive to chromophores
Limitations Crystallization can be a major hurdleRequires quantum chemical calculations; can be complex for highly flexible moleculesRequires a chromophore and quantum chemical calculations

Table 2. Comparison of techniques for determining absolute configuration.

decision_tree

Figure 2. Decision-making workflow for selecting an analytical technique.

Conclusion

The confirmation of absolute configuration is a non-negotiable step in the development of chiral molecules. While single-crystal X-ray diffraction remains the ultimate arbiter, its reliance on high-quality single crystals presents a practical challenge for many compounds, including liquids and oils like Benzyl (R)-3-bromo-2-methylpropanoate. Spectroscopic techniques, particularly VCD, have emerged as robust and reliable alternatives that circumvent the need for crystallization. By understanding the principles, experimental requirements, and comparative strengths of each method, researchers can navigate the analytical landscape with confidence, ensuring the unambiguous stereochemical assignment that is fundamental to modern chemical and pharmaceutical science.

References

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Chacha, R. (2014, July 30). STANDARD OPERATING PROCEDURES. World Agroforestry. [Link]

  • Staples, R. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Kuykendall, T. (n.d.). Operating Procedure for X-Ray Diffraction Purpose and Scope. University of Texas at Dallas. [Link]

  • Martin, H., & Chumbley, S. (n.d.). Standard Operation Procedure (SOP) X-Ray Diffractometer Operation of the Scintag X-ray Diffractometer. Iowa State University. [Link]

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Flack, H. D., & Bernardinelli, G. (n.d.). electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determinations. [Link]

  • ChemTalk. (2023, March 9). Absolute Configuration. [Link]

  • IUCr Journals. (n.d.). CIF standard codes for IUCr Journals. [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]

  • Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration. [Link]

  • POLITECNICO DI TORINO. (n.d.). Crystal engineering: a novel strategy for the resolution of chiral compounds. [Link]

  • PubChem. (n.d.). Bromine. [Link]

  • ResearchGate. (n.d.). Crystallographic data. [Link]

  • Semantic Scholar. (2024, September 10). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]

  • Chemical Crystallography. (2020, September 26). absolute configuration. [Link]

  • IUCr Journals. (n.d.). data requirements for structures submitted to Acta Cryst. Sections C and E. [Link]

  • WebElements. (n.d.). Bromine: crystal structures. [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ChemRxiv. (n.d.). Spontaneous chiral symmetry breaking in a single crystal. [Link]

  • MDPI. (2022, June 1). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

  • PMC. (n.d.). Spontaneous chiral symmetry breaking in a single crystal. [Link]

  • Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally?. [Link]

  • Royal Society of Chemistry. (n.d.). Spontaneous chiral symmetry breaking in a single crystal. Chemical Science. [Link]

  • PMC. (2009, September 23). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl (R)-3-bromo-2-methylpropanoate

[1]

Executive Safety Summary

Immediate Action Required: Treat Benzyl (R)-3-bromo-2-methylpropanoate as a Halogenated Organic Hazardous Waste .

  • Primary Hazard: Alkylating agent (potential DNA modifier) and Lachrymator.

  • Waste Stream: Halogenated Organic (Green Label/Bin).[1] DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or aqueous drains.

  • PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves; chemical splash goggles; lab coat.

  • Spill Response: Do not use water. Adsorb with vermiculite or sand.[2]

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its functional reactivity. It is not merely "organic waste"; it is a functionalized alkyl bromide.

FeatureChemical LogicDisposal Implication
Alkyl Bromide Moiety The C-Br bond is susceptible to nucleophilic attack. It acts as an alkylating agent .High Toxicity Risk. Must be incinerated at high temperatures (>1100°C) to destroy the C-Br bond.
Benzyl Ester Group Lipophilic and hydrolyzable.Water Incompatibility. Avoid aqueous waste streams to prevent uncontrolled hydrolysis or phase separation.
Halogen Content Contains Bromine (Br).[3]Mandatory Segregation. Combustion produces HBr (acid gas). Must go to a facility with acid gas scrubbers.
Waste Classification & Segregation

The most critical error in disposing of Benzyl (R)-3-bromo-2-methylpropanoate is misclassification as "General Organic Waste."

Why Segregation Matters: Standard organic waste is often used as "fuel blending" for cement kilns. However, halogenated compounds (like this one) produce corrosive Hydrogen Bromide (HBr) and potential dioxins upon combustion. They require dedicated hazardous waste incinerators equipped with wet scrubbers.

Disposal Decision Tree

Use the following logic flow to determine the correct waste stream for your specific situation.

DisposalFlowStartStart: Identify Waste FormIsPureIs it Pure Chemical(Solid/Oil)?Start->IsPureIsSolnIs it in Solution(Reaction Mix/HPLC)?Start->IsSolnIsTraceTrace Contamination(Gloves/Syringes)?Start->IsTraceHaloWasteHalogenated OrganicWaste CarboyIsPure->HaloWasteDissolve in minimalDCM or dispose directIsSoln->HaloWasteDo NOT dilute with waterSolidWasteSolid Waste Bin(Double Bagged)IsTrace->SolidWasteGloves/PaperSharpsChemo/Sharps ContainerIsTrace->SharpsNeedles/Glass

Figure 1: Operational workflow for segregating Benzyl (R)-3-bromo-2-methylpropanoate based on physical state.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Compound (Expired or Excess Reagent)
  • Preparation: Do not dispose of the pure neat liquid/solid directly into a large carboy if possible, as it creates a "hot spot" of reactivity.

  • Protocol:

    • Dissolve the material in a small amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform).

    • Transfer this solution into the Halogenated Organic Waste carboy.

    • Triple-rinse the original vial with Dichloromethane, adding rinses to the waste carboy.

    • Deface the label on the original vial and dispose of the glass in the Chemically Contaminated Glass bin.

Scenario B: Disposal of Reaction Mixtures
  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid) or strong bases (e.g., 10M NaOH), which could react exothermically with the benzyl ester or alkyl bromide.

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the reaction mixture is acidic/basic.

    • Pour into the Halogenated Organic Waste container.

    • Critical Labeling: The waste tag must list "Benzyl (R)-3-bromo-2-methylpropanoate" explicitly. Do not just write "Halogenated Waste."

Scenario C: Quenching (Optional / High Quantity Only)

If disposing of >100g, chemical deactivation (quenching) is recommended to reduce alkylating potential before disposal.

  • Reagent: 10% Sodium Thiosulfate solution or Ethanolic Ammonia.

  • Mechanism: Nucleophilic substitution displaces the Bromine, rendering the molecule less toxic.

  • Procedure: Stir waste with excess thiosulfate for 12 hours. Check pH. Dispose of the resulting mixture in Halogenated Waste (due to the organic content).

Emergency Spill Procedures

Stop: Do not use water. Water causes the ester to spread and may hydrolyze the compound, releasing acid.

SpillResponseSpillSpill DetectedEvacuateEvacuate Immediate AreaAlert Lab PersonnelSpill->EvacuatePPEDon PPE:Double Nitrile Gloves,Goggles, Lab CoatEvacuate->PPEContainContain with Absorbent(Vermiculite/Sand/Pads)PPE->ContainCollectCollect into Sealed BagLabel as Hazardous WasteContain->CollectCleanClean Surface withSoap & WaterCollect->Clean

Figure 2: Immediate response workflow for spills involving alkyl bromides.

Regulatory Compliance (RCRA/EPA)

While this specific CAS is not a "P-listed" or "U-listed" waste by name, it is regulated by characteristic:

  • EPA Waste Code: Likely D001 (Ignitable) if in flammable solvent, but always treated as Halogenated Solvent Waste for incineration profiles.

  • Compliance Requirement: The presence of the halogen (Bromine) mandates that this waste be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted to burn halogenated organics.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

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